N-(2-methoxyphenyl)-4-methyl-2-oxo-12-(2-oxochromen-3-yl)-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide
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Description
N-(2-methoxyphenyl)-4-methyl-2-oxo-12-(2-oxochromen-3-yl)-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide is a useful research compound. Its molecular formula is C26H18N4O5S2 and its molecular weight is 530.57. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research has focused on the synthesis and characterization of compounds related to N-(2-methoxyphenyl)-8-methyl-9-oxo-2-(2-oxo-2H-chromen-3-yl)-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide. For instance, Hassan et al. (2014) described the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells (Hassan, Hafez, & Osman, 2014).
Biological Activities
The compound and its derivatives have been evaluated for various biological activities. For example, Abu‐Hashem et al. (2020) synthesized novel derivatives as anti-inflammatory and analgesic agents, showing significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Properties
Compounds similar to the query molecule have also been explored for their antimicrobial properties. Darwish (2014) reported the synthesis of new heterocyclic compounds with a sulfamoyl moiety showing moderate antimicrobial activities (Darwish, 2014).
Synthetic Methodologies
Additionally, research has been conducted on the development of synthetic methodologies for such compounds. For instance, Clerici et al. (1996) studied the cycloaddition of azides to isothiazole dioxides, leading to the synthesis of various heterocyclic compounds (Clerici, Galletti, Pocar, & Roversi, 1996).
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-methyl-2-oxo-12-(2-oxochromen-3-yl)-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N4O5S2/c1-13-20-23(37-21(13)22(31)27-16-8-4-6-10-19(16)34-2)28-26-30(24(20)32)29-17(12-36-26)15-11-14-7-3-5-9-18(14)35-25(15)33/h3-11H,12H2,1-2H3,(H,27,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGLGMZVMBPCJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N3C(=N2)SCC(=N3)C4=CC5=CC=CC=C5OC4=O)C(=O)NC6=CC=CC=C6OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N4O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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